VER-49009

Description

Structure

3D Structure

Properties

IUPAC Name |

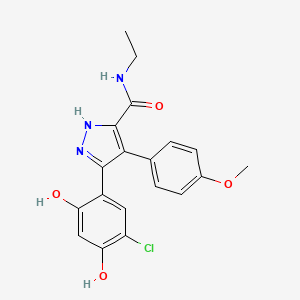

3-(5-chloro-2,4-dihydroxyphenyl)-N-ethyl-4-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3O4/c1-3-21-19(26)18-16(10-4-6-11(27-2)7-5-10)17(22-23-18)12-8-13(20)15(25)9-14(12)24/h4-9,24-25H,3H2,1-2H3,(H,21,26)(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUNAOTXNHVALTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=C(C(=NN1)C2=CC(=C(C=C2O)O)Cl)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80678600 | |

| Record name | 5-(3-Chloro-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)-N-ethyl-4-(4-methoxyphenyl)-2,5-dihydro-1H-pyrazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80678600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

940289-57-6 | |

| Record name | 5-(3-Chloro-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)-N-ethyl-4-(4-methoxyphenyl)-2,5-dihydro-1H-pyrazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80678600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

VER-49009: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the mechanism of action of VER-49009, a potent synthetic inhibitor of Heat Shock Protein 90 (Hsp90), in the context of cancer therapy.

Core Mechanism of Action

This compound is a small molecule inhibitor that targets the N-terminal ATP-binding pocket of Hsp90.[1][2] By competitively inhibiting the binding of ATP, this compound disrupts the chaperone's conformational cycle, which is essential for the proper folding, stability, and function of a multitude of client proteins.[2][3] Many of these client proteins are oncoproteins that are critical for the growth, survival, and proliferation of cancer cells.[2] The inhibition of Hsp90 by this compound leads to the ubiquitin-proteasome-mediated degradation of these client proteins, resulting in the simultaneous disruption of multiple oncogenic signaling pathways.[3] This targeted degradation ultimately leads to cell cycle arrest and apoptosis in cancer cells.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the in vitro activity of this compound.

Table 1: In Vitro Binding Affinity and ATPase Inhibition of this compound

| Assay Type | Target | IC50 (nM) | Kd (nM) |

| Competitive Binding Assay | Human HSP90β | 47 ± 9 | - |

| Isothermal Titration Calorimetry | Human HSP90β | - | 78.0 ± 10.4 |

| ATPase Activity (Malachite Green) | Yeast Hsp90 | 167 ± 9 | - |

| ATPase Activity (AHA1-stimulated) | Human HSP90β | 1033 ± 88 | - |

Data sourced from Sharp et al., 2007, Molecular Cancer Therapeutics.[4]

Table 2: Antiproliferative Activity (GI50) of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | GI50 (nM) |

| SKMEL 2 | Melanoma | >10,000 |

| SKMEL 5 | Melanoma | 815 ± 20 |

| SKMEL 28 | Melanoma | 1,170 ± 210 |

| WM266.4 | Melanoma | 1,180 ± 220 |

| HCT116 | Colon Cancer | 630 ± 110 |

| BEneg | Colon Cancer | 700 ± 120 |

| BE2 | Colon Cancer | 560 ± 70 |

| HT29 | Colon Cancer | 580 ± 110 |

| HT29oxaliR | Colon Cancer (Oxaliplatin Resistant) | 540 ± 140 |

| CH1 | Ovarian Cancer | 420 ± 10 |

| CH1doxR | Ovarian Cancer (Doxorubicin Resistant) | 430 ± 50 |

| MB-231 | Breast Cancer | 530 ± 70 |

| MB-468 | Breast Cancer | 400 ± 100 |

| BT20 | Breast Cancer | 500 ± 100 |

| ZR751 | Breast Cancer | 800 ± 100 |

| MCF7 | Breast Cancer | 700 ± 100 |

| BT-474 | Breast Cancer | 1,110 ± 110 |

Data sourced from Sharp et al., 2007, Molecular Cancer Therapeutics.[4]

Signaling Pathway Disruption

This compound's inhibition of Hsp90 leads to the degradation of key client proteins involved in oncogenic signaling. This disruption of multiple pathways is a key aspect of its anticancer activity.

References

VER-49009: A Technical Overview of a Potent Hsp90 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive technical overview of VER-49009, a potent synthetic inhibitor of Heat Shock Protein 90 (Hsp90). This document details its mechanism of action, summarizes key quantitative data, outlines experimental protocols for its characterization, and visualizes its impact on cellular signaling pathways.

Core Function and Mechanism of Action

This compound, also known as CCT0129397, is a small molecule inhibitor that targets the N-terminal ATP-binding pocket of Hsp90.[1] Hsp90 is a highly conserved molecular chaperone crucial for the conformational maturation, stability, and activity of a wide array of "client" proteins, many of which are integral to cancer cell proliferation, survival, and angiogenesis.[1][2][3][4] By competitively binding to the ATP-binding site, this compound inhibits the intrinsic ATPase activity of Hsp90.[2][5] This disruption of the Hsp90 chaperone cycle leads to the misfolding and subsequent ubiquitin-mediated proteasomal degradation of its client proteins.[2][6] The depletion of these oncogenic client proteins ultimately results in cell cycle arrest and apoptosis in cancer cells.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing insights into its potency and efficacy.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Target | Notes |

| IC50 | 47 nM | Hsp90β | |

| IC50 | 25 nM | Hsp90 | |

| IC50 (ATPase activity) | 167 nM | Recombinant yeast Hsp90 | |

| IC50 (ATPase activity) | 0.14 µM | ||

| Kd | 78 nM | Recombinant human Hsp90β | |

| Mean GI50 | 685 ± 119 nM | Various human cancer cell lines | |

| GI50 | 444 ± 91.1 nM | Human umbilical vein endothelial cells (HUVEC) |

Table 2: In Vivo Activity of this compound

| Animal Model | Dosage | Administration | Key Finding |

| Athymic mice with OVCAR3 human ovarian xenografts | 4 mg/kg | Intraperitoneal (i.p.) | Depletion of the Hsp90 client protein ERBB2.[5][7] |

| Athymic mice | 20 mg/kg | Intravenous (i.v.) | Rapid clearance with a value of 0.187 L/h.[5][7] |

Signaling Pathway Modulation

This compound's inhibition of Hsp90 leads to the degradation of numerous client proteins, thereby affecting multiple oncogenic signaling pathways. The diagram below illustrates the mechanism of this compound action and its downstream consequences.

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of this compound are provided below.

Hsp90 Binding Affinity Assay (Fluorescence Polarization)

This assay determines the binding affinity of this compound to Hsp90 through competitive displacement of a fluorescent probe.

Materials:

-

Full-length recombinant human Hsp90β

-

Fluorescent pyrazole resorcinol probe

-

This compound

-

Assay buffer (e.g., 20 mM HEPES pH 7.5, 50 mM KCl, 5 mM MgCl2, 20 mM Na2MoO4, 0.01% NP-40, and 2 mM DTT)

-

Black, low-volume 384-well plates

-

Fluorescence polarization plate reader

Procedure:

-

Prepare a dilution series of this compound in the assay buffer.

-

In each well of the 384-well plate, add a fixed concentration of Hsp90β and the fluorescent probe.

-

Add the diluted this compound or vehicle control to the wells.

-

Incubate the plate at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.

-

Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission wavelengths for the probe.

-

Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve. The Kd can be determined from the IC50 using the Cheng-Prusoff equation, given the Kd of the fluorescent probe.

In Vitro Antiproliferative Assay (Sulforhodamine B Assay)

This assay measures the antiproliferative effects of this compound on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., HCT116, MCF7)

-

Cell culture medium and supplements

-

This compound

-

96-well plates

-

Trichloroacetic acid (TCA)

-

Sulforhodamine B (SRB) solution

-

Tris base solution

-

Microplate reader

Procedure:

-

Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

-

Treat the cells with a serial dilution of this compound for a specified duration (e.g., 4 days).

-

After incubation, fix the cells by adding cold TCA to each well and incubate for 1 hour at 4°C.

-

Wash the plates with water and allow them to air dry.

-

Stain the fixed cells with SRB solution for 30 minutes at room temperature.

-

Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry.

-

Solubilize the bound dye with Tris base solution.

-

Measure the absorbance at 510 nm using a microplate reader.

-

Calculate the GI50 (concentration for 50% of maximal inhibition of cell proliferation) from the dose-response curve.

In Vivo Efficacy Study in Xenograft Model

This protocol outlines the assessment of this compound's antitumor activity in a mouse xenograft model.

Materials:

-

Athymic nude mice

-

Human cancer cells for implantation (e.g., OVCAR3)

-

This compound formulation for in vivo administration

-

Calipers for tumor measurement

-

Anesthesia and surgical equipment (if applicable for orthotopic models)

-

Materials for tissue harvesting and processing

Procedure:

-

Implant human cancer cells into the mice, either subcutaneously or orthotopically.

-

Allow the tumors to establish to a predetermined size.

-

Randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 4 mg/kg, i.p.) or vehicle control to the respective groups according to the dosing schedule.

-

Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

-

At the end of the study, euthanize the mice and harvest the tumors for pharmacodynamic analysis (e.g., Western blotting for client protein levels).

-

Analyze the data to determine the effect of this compound on tumor growth and target protein expression.

The workflow for a typical in vivo efficacy study is depicted in the diagram below.

References

- 1. Hsp90 inhibitor - Wikipedia [en.wikipedia.org]

- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 3. Targeting HSP90 as a Novel Therapy for Cancer: Mechanistic Insights and Translational Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hsp90 - Wikipedia [en.wikipedia.org]

- 5. selleckchem.com [selleckchem.com]

- 6. A Systematic Protocol for the Characterization of Hsp90 Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

Investigating the Cellular Targets of VER-49009: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular targets and mechanism of action of VER-49009, a potent small molecule inhibitor. The information presented herein is intended to support further research and drug development efforts centered on this compound and its therapeutic potential.

Core Cellular Target: Heat Shock Protein 90 (Hsp90)

The primary cellular target of this compound is the molecular chaperone Heat Shock Protein 90 (Hsp90).[1][2][3] this compound is a pyrazole compound that binds to the N-terminal ATP-binding pocket of Hsp90, thereby competitively inhibiting its ATPase activity.[1][4][5] This inhibition disrupts the Hsp90 chaperone cycle, leading to the misfolding and subsequent proteasomal degradation of a wide array of Hsp90 client proteins.[1][4] Many of these client proteins are crucial for cancer cell survival and proliferation, making Hsp90 an attractive therapeutic target in oncology.[2][6][7]

This compound demonstrates potent inhibition of Hsp90 across various assays and isoforms. The following table summarizes the key quantitative data regarding its binding affinity and inhibitory concentration.

| Parameter | Value | Target/System | Reference |

| IC50 | 25 nM | Hsp90 | [8][9][10] |

| IC50 | 47 nM | Hsp90β | [11][12][13] |

| IC50 | 140 nM | Full-length yeast Hsp90 ATPase activity | [4][9] |

| IC50 | 167 nM | Recombinant yeast Hsp90 ATPase activity | [11] |

| Kd | 78 nM | Hsp90 | [4][9][10] |

| GI50 (mean) | 685 ± 119 nM | Human cancer cell lines | [9] |

| GI50 | 444 ± 91.1 nM | Human Umbilical Vein Endothelial Cells (HUVEC) | [9] |

Downstream Cellular Effects and Client Protein Degradation

Inhibition of Hsp90 by this compound leads to a cascade of downstream cellular events, primarily the degradation of Hsp90 client proteins. This results in cell cycle arrest, induction of apoptosis, and anti-proliferative effects in a variety of cancer cell lines.[11][13]

The following table lists the Hsp90 client proteins that have been experimentally verified to be depleted upon treatment with this compound.

| Client Protein | Cellular Function | Reference |

| C-RAF | Serine/threonine-specific protein kinase, component of the MAPK/ERK pathway | [11][13] |

| B-RAF | Serine/threonine-specific protein kinase, component of the MAPK/ERK pathway | [11][13] |

| Survivin | Inhibitor of apoptosis (IAP) family protein | [11][13] |

| PRMT5 | Protein arginine methyltransferase | [11][13] |

| ERBB2 (Her2) | Receptor tyrosine kinase, member of the epidermal growth factor receptor family | [8][11] |

| Cdk4 | Cyclin-dependent kinase, key regulator of the cell cycle | [8] |

| Akt | Serine/threonine-specific protein kinase, promotes cell survival and growth | [9] |

-

Cell Cycle Arrest: this compound induces G2 phase arrest in hepatic stellate cells.[11]

-

Apoptosis: The depletion of key survival proteins like survivin and Akt leads to the induction of apoptosis.[11][13]

-

Anti-proliferative Activity: this compound exhibits broad anti-proliferative effects against a panel of human cancer cell lines.[8][11]

-

Induction of Heat Shock Response: Consistent with Hsp90 inhibition, this compound treatment leads to the induction of Hsp72 and Hsp27.[11][13]

Signaling Pathways Modulated by this compound

By targeting Hsp90, this compound effectively disrupts multiple signaling pathways that are critical for tumorigenesis.

Caption: Mechanism of action of this compound targeting the Hsp90 chaperone machinery.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the cellular targets and effects of this compound.

This competitive binding assay is used to determine the affinity of inhibitors for Hsp90.

-

Principle: A fluorescently labeled probe that binds to Hsp90 will have a high fluorescence polarization value due to its slow tumbling rate in solution. When an unlabeled inhibitor (e.g., this compound) competes for binding, it displaces the fluorescent probe, which then tumbles more rapidly, resulting in a decrease in fluorescence polarization.

-

Protocol:

-

Human full-length recombinant Hsp90β is incubated with a fluorescent pyrazole resorcinol probe.[11]

-

Increasing concentrations of this compound are added to the mixture.

-

The fluorescence polarization is measured at each concentration of the inhibitor.

-

The IC50 value is calculated from the resulting dose-response curve.

-

Caption: Workflow of the Fluorescence Polarization Assay for Hsp90 binding.

The SRB assay is a colorimetric assay used to measure cell density, thereby determining the anti-proliferative effects of a compound.[11]

-

Protocol:

-

Cancer cell lines are seeded in 96-well plates and allowed to attach overnight.

-

Cells are treated with various concentrations of this compound for a specified period (e.g., 4 days).[11]

-

Cells are fixed with trichloroacetic acid.

-

The fixed cells are stained with Sulforhodamine B dye.

-

The unbound dye is washed away, and the protein-bound dye is solubilized.

-

The absorbance is measured at a specific wavelength (e.g., 510 nm).

-

The GI50 (concentration for 50% of maximal inhibition of cell proliferation) is calculated.

-

Western blotting is used to detect and quantify the levels of specific proteins in cell lysates, providing direct evidence of client protein degradation.

-

Protocol:

-

Cells are treated with this compound or a vehicle control for a specified time.

-

Cells are lysed to extract total protein.

-

Protein concentration is determined using a standard assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE.

-

Proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for the Hsp90 client proteins of interest (e.g., C-RAF, ERBB2) and a loading control (e.g., GAPDH, β-actin).

-

The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

A chemiluminescent substrate is added, and the resulting signal is detected.

-

The band intensities are quantified to determine the relative protein levels.

-

Related Compounds

This compound is part of a broader class of pyrazole-based Hsp90 inhibitors. Its development has informed the creation of subsequent analogs with potentially improved properties.

-

CCT018159: A precursor to this compound, identified through high-throughput screening.[4][14]

-

VER-50589: An isoxazole analog of this compound with a higher binding affinity (Kd=5 nM) and improved cellular uptake.[4]

-

NVP-AUY922 (Luminespib): A clinically investigated Hsp90 inhibitor that evolved from the same chemical series.[14][15]

Conclusion

This compound is a potent and selective inhibitor of Hsp90 that exerts its anti-cancer effects by disrupting the chaperone's function, leading to the degradation of numerous oncoproteins. The detailed understanding of its cellular targets and mechanism of action, as outlined in this guide, provides a solid foundation for its further investigation and potential therapeutic application. The experimental protocols described herein offer a starting point for researchers aiming to replicate or build upon the existing knowledge of this compound.

References

- 1. Hsp90 inhibitor - Wikipedia [en.wikipedia.org]

- 2. Investigation of Cellular Response to the HSP90 Inhibition in Human Cells Through Thermal Proteome Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 5. Discovery of potent heat shock protein 90 (Hsp90) inhibitors: structure-based virtual screening, molecular dynamics simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Heat Shock Protein 90 (HSP90) Inhibitors as Anticancer Medicines: A Review on the Computer-Aided Drug Discovery Approaches over the Past Five Years - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting HSP90 as a Novel Therapy for Cancer: Mechanistic Insights and Translational Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery and development of heat shock protein 90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. This compound | HSP | TargetMol [targetmol.com]

- 11. selleckchem.com [selleckchem.com]

- 12. selleckchem.com [selleckchem.com]

- 13. caymanchem.com [caymanchem.com]

- 14. Evolution of kinase polypharmacology across HSP90 drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Advances in the discovery and development of heat-shock protein 90 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

VER-49009: A Potent Hsp90 Inhibitor Disrupting Key Oncogenic Signal Transduction Pathways

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

VER-49009 is a potent, synthetic small-molecule inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in oncogenesis. By targeting the N-terminal ATP-binding pocket of Hsp90, this compound disrupts the chaperone cycle, leading to the proteasomal degradation of key oncoproteins. This targeted degradation simultaneously dismantles multiple signal transduction pathways essential for tumor progression and survival, most notably the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its quantitative effects on Hsp90 and cancer cells, detailed experimental protocols for its characterization, and visual representations of the affected signaling pathways.

Introduction

Heat Shock Protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a critical role in maintaining cellular homeostasis by ensuring the proper folding, stability, and activity of a wide array of "client" proteins.[1] In cancer cells, Hsp90 is often overexpressed and is essential for the stability of numerous mutated or overexpressed oncoproteins that drive malignant transformation.[2] This reliance of cancer cells on Hsp90 function provides a therapeutic window for Hsp90 inhibitors.

This compound (also known as CCT0129397) is a synthetic, potent inhibitor of Hsp90 that binds to the N-terminal ATP-binding pocket of the chaperone, thereby inhibiting its essential ATPase activity.[3][4] This inhibition leads to the destabilization and subsequent degradation of Hsp90 client proteins, resulting in the simultaneous blockade of multiple oncogenic signaling pathways.[3][5] This multi-targeted approach makes this compound and other Hsp90 inhibitors promising candidates for cancer therapy, with the potential to overcome resistance mechanisms associated with single-target agents.[2]

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of Hsp90.[4] The chaperone activity of Hsp90 is dependent on its ability to bind and hydrolyze ATP.[1] this compound mimics the binding of ATP to the N-terminal domain of Hsp90, but it cannot be hydrolyzed. This locks Hsp90 in a conformation that is unable to process its client proteins effectively.[6] The misfolded or unstable client proteins are then recognized by the cellular quality control machinery and targeted for degradation via the ubiquitin-proteasome pathway.[1][7]

The primary consequence of Hsp90 inhibition by this compound is the depletion of a multitude of oncoproteins that are critical for cancer cell proliferation, survival, and angiogenesis. These include key components of major signal transduction pathways.

Quantitative Data

The potency and effects of this compound have been quantified in various in vitro and in vivo studies. The following tables summarize the key quantitative data available for this compound.

Table 1: In Vitro Potency of this compound

| Assay | Target | Value | Reference |

| Hsp90β ATPase Inhibition | IC50 | 47 nM | [3][8] |

| Yeast Hsp90 ATPase Inhibition | IC50 | 167 nM | [3][5] |

| Hsp90α ATPase Activity | IC50 | 0.14 µM | [4] |

| Binding Affinity (Kd) to Hsp90β | Isothermal Titration Calorimetry | 78.0 ± 10.4 nmol/L | [6] |

| Competitive Binding Assay | IC50 | 25 nM | [9] |

Table 2: Anti-proliferative Activity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | GI50 | Reference |

| HCT116 | Colon Cancer | 4.1 µM (for parent compound CCT08159) | [9] |

| SKMEL 2 | Melanoma | Data not specified, but showed activity | [3][5] |

| SKMEL 5 | Melanoma | Data not specified, but showed activity | [3][5] |

| WM266.4 | Melanoma | Data not specified, but showed activity | [3][5] |

| CH1 | Ovarian Cancer | Data not specified, but showed activity | [3][5] |

| OVCAR3 | Ovarian Cancer | Data not specified, but showed activity | [3][5] |

| MB-231 | Breast Cancer | Data not specified, but showed activity | [3][5] |

| BT-474 | Breast Cancer | Data not specified, but showed activity | [3][5] |

Effect on Signal Transduction Pathways

This compound's primary impact on signal transduction is a consequence of the degradation of key Hsp90 client proteins. This leads to the disruption of pathways critical for cancer cell growth and survival.

Ras/Raf/MEK/ERK Pathway

The Ras/Raf/MEK/ERK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. Several key components of this pathway are Hsp90 client proteins.

-

C-RAF (Raf-1) and B-RAF: These are serine/threonine-specific protein kinases that are critical upstream regulators of the MEK/ERK cascade. This compound treatment leads to the degradation of both C-RAF and B-RAF.[3][9]

References

- 1. Hsp90 inhibitor - Wikipedia [en.wikipedia.org]

- 2. Heat Shock Protein 90 (HSP90) Inhibitors as Anticancer Medicines: A Review on the Computer-Aided Drug Discovery Approaches over the Past Five Years - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 5. selleckchem.com [selleckchem.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Balance Between Folding and Degradation for Hsp90-Dependent Client Proteins: A Key Role for CHIP - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. Discovery and development of heat shock protein 90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Role of VER-49009 in Inducing Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

VER-49009 is a potent, synthetic small-molecule inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cell growth, proliferation, and survival.[1][2] By competitively binding to the N-terminal ATP-binding pocket of Hsp90, this compound disrupts the Hsp90 chaperone cycle, leading to the ubiquitin-proteasome-mediated degradation of its client proteins.[2][3] Many of these client proteins are oncoproteins critical for cancer cell survival, such as C-RAF, B-RAF, survivin, and ERBB2.[1][4] The depletion of these key signaling molecules ultimately triggers cell cycle arrest and programmed cell death, or apoptosis, in cancer cells. This technical guide provides an in-depth overview of the mechanism of action of this compound in inducing apoptosis, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.

Mechanism of Action

This compound, with a molecular weight of 387.82 g/mol , is a pyrazole amide analogue that demonstrates potent inhibition of Hsp90.[2][4] Its primary mechanism of action is the competitive inhibition of ATP binding to the N-terminal domain of Hsp90.[2][3] This inhibition prevents the conformational changes necessary for the proper functioning of the Hsp90 chaperone machinery, leading to the misfolding and subsequent degradation of Hsp90 client proteins.[5]

The degradation of these client proteins disrupts multiple oncogenic signaling pathways simultaneously, a key advantage of Hsp90 inhibitors in cancer therapy. This multi-pronged attack can lead to the induction of apoptosis through various downstream effects, including the downregulation of anti-apoptotic proteins and the arrest of the cell cycle.[1][6]

Quantitative Data

The efficacy of this compound has been quantified through various in vitro assays, demonstrating its potent activity against Hsp90 and cancer cell proliferation.

Table 1: In Vitro Inhibitory Activity of this compound

| Assay Type | Target/Cell Line | IC50/GI50/Kd | Reference |

| Hsp90β Inhibition (Competitive Binding) | Recombinant Human Hsp90β | IC50: 47 nM | [1][4] |

| Hsp90 Inhibition (Competitive Binding) | - | IC50: 25 nM | [2][7] |

| Hsp90 ATPase Inhibition | Recombinant Yeast Hsp90 | IC50: 167 nM (at 400 µM ATP) | [4][8] |

| Hsp90 ATPase Inhibition | Recombinant Yeast Hsp90 | IC50: 0.14 µM | [3] |

| Hsp90 Binding Affinity | - | Kd: 78 nM | [3][7] |

| Antiproliferative Activity | Human Cancer Cell Line Panel (Mean) | GI50: 685 ± 119 nM | [7] |

| Antiproliferative Activity | Human Umbilical Vein Endothelial Cells (HUVEC) | GI50: 444 ± 91.1 nM | [7] |

Signaling Pathways in this compound-Induced Apoptosis

The induction of apoptosis by this compound is a direct consequence of the degradation of key Hsp90 client proteins that are integral to cell survival and proliferation pathways. The following diagram illustrates the proposed signaling cascade.

Caption: this compound inhibits Hsp90, leading to the degradation of client proteins and subsequent apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the apoptotic effects of this compound.

Cell Viability Assay (Sulforhodamine B Assay)

This assay is used to determine the antiproliferative effects of this compound on cancer cell lines.

-

Cell Seeding: Plate cells in 96-well plates at a density of 1,000 to 20,000 cells per well, depending on the cell line's growth characteristics. Allow cells to adhere overnight.

-

Compound Treatment: Treat cells with a range of concentrations of this compound (e.g., 0.01 to 10 µM) for a specified incubation time (e.g., 4 days).[4] Include a vehicle control (DMSO).

-

Cell Fixation: After incubation, gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

-

Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

-

Staining: Add 100 µL of 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid to each well and stain for 10 minutes at room temperature.

-

Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

-

Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the optical density at 510 nm using a microplate reader.

-

Data Analysis: Calculate the GI50 value, the concentration of the compound that causes 50% inhibition of cell growth, from the dose-response curve.

Hsp90 Binding Assay (Fluorescence Polarization)

This competitive binding assay measures the ability of this compound to displace a fluorescently labeled probe from the ATP-binding site of Hsp90.

-

Reagents: Full-length recombinant human Hsp90β, a fluorescent pyrazole resorcinol probe, and this compound.[4]

-

Assay Buffer: Prepare an appropriate buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl2).

-

Reaction Mixture: In a 384-well black plate, combine Hsp90β and the fluorescent probe at concentrations optimized for a stable fluorescence polarization signal.

-

Compound Addition: Add serial dilutions of this compound to the wells. Include a control with no inhibitor (maximum polarization) and a control with a saturating concentration of a known Hsp90 inhibitor (minimum polarization).

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2-4 hours), protected from light.

-

Measurement: Measure fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters.

-

Data Analysis: Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Western Blotting for Client Protein Degradation

This technique is used to visualize and quantify the depletion of Hsp90 client proteins following treatment with this compound.

-

Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with this compound at various concentrations and for different time points (e.g., 3, 8, 24 hours).[7]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the Hsp90 client proteins of interest (e.g., ERBB2, C-RAF) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[9]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to the loading control to determine the relative protein levels.

Caption: A typical workflow for analyzing Hsp90 client protein degradation via Western blot.

In Vivo Efficacy

In vivo studies using xenograft models have demonstrated the ability of this compound to engage its target and affect client protein levels in a tumor setting.

Table 2: In Vivo Activity of this compound

| Animal Model | Dosage and Administration | Outcome | Reference |

| Athymic mice with OVCAR3 human ovarian ascites tumors | 4 mg/kg, i.p. | Clear depletion of ERBB2 at 3 and 8 hours post-final dose. | [7] |

| Athymic mice | 20 mg/kg, i.v. | Rapid clearance (0.187 L/h). | [4] |

Conclusion

This compound is a potent Hsp90 inhibitor that effectively induces apoptosis in cancer cells by disrupting the chaperone's function, leading to the degradation of key oncoproteins. The data presented in this guide highlight its robust in vitro and in vivo activity. The detailed experimental protocols provide a framework for researchers to further investigate the therapeutic potential of this compound and other Hsp90 inhibitors. The multifaceted impact of this compound on critical cell survival pathways underscores the promise of Hsp90 inhibition as a strategy in cancer drug development.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Discovery and development of heat shock protein 90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 4. selleckchem.com [selleckchem.com]

- 5. Hsp90 cleavage by an oxidative stress leads to its client proteins degradation and cancer cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of Hsp90 leads to cell cycle arrest and apoptosis in human malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. researchgate.net [researchgate.net]

VER-49009: A Deep Dive into its Impact on Cell Cycle Progression

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

VER-49009 is a potent, synthetic small-molecule inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone critical for the stability and function of a multitude of client proteins that are integral to cellular signaling, proliferation, and survival. Many of these client proteins are key regulators of the cell cycle. This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a specific focus on its impact on cell cycle progression. We will explore the signaling pathways affected by this compound, present available data on its effects on cell cycle distribution, and provide detailed experimental protocols for key assays used to characterize its activity.

Introduction: The Role of Hsp90 in Cancer and the Cell Cycle

Heat Shock Protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a pivotal role in maintaining cellular homeostasis by ensuring the proper folding, stability, and activity of a diverse array of client proteins.[1] In cancer cells, Hsp90 is often overexpressed and is essential for the stability of numerous oncoproteins that drive tumor growth and survival.[1] These client proteins include transcription factors, steroid hormone receptors, and a wide range of protein kinases involved in signal transduction pathways that regulate cell proliferation, differentiation, and apoptosis.

The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. It is divided into four main phases: G1 (gap 1), S (synthesis), G2 (gap 2), and M (mitosis). The progression through these phases is controlled by a complex network of proteins, including cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins. Checkpoints exist at the G1/S and G2/M transitions to halt the cell cycle in response to DNA damage or other cellular stresses, allowing for repair before proceeding.

Many of the key regulators of the cell cycle are client proteins of Hsp90. These include, but are not limited to:

-

CDK4 and CDK6: Essential for the G1 to S phase transition.

-

Akt: A central kinase in a major pro-survival signaling pathway that also influences cell cycle progression.[2][3][4]

-

RAF (C-RAF and B-RAF): Key components of the MAPK/ERK signaling pathway that promotes cell proliferation.

-

Survivin: An inhibitor of apoptosis that is also involved in the regulation of mitosis.

-

Polo-like kinase 1 (Plk1), Chk1, and Wee1: Critical regulators of the G2/M checkpoint and mitotic entry.[3][5]

By inhibiting the function of Hsp90, compounds like this compound can destabilize these client proteins, leading to their degradation via the ubiquitin-proteasome pathway. This disruption of key cell cycle regulators ultimately results in cell cycle arrest and the induction of apoptosis in cancer cells.

This compound: Mechanism of Action

This compound is a potent inhibitor of the Hsp90 ATPase activity.[6] Hsp90 function is dependent on its ability to bind and hydrolyze ATP. This compound competitively binds to the N-terminal ATP-binding pocket of Hsp90, preventing ATP from binding and initiating the conformational changes necessary for client protein maturation and stability.[1] This inhibition of the Hsp90 chaperone cycle leads to the misfolding and subsequent degradation of its client proteins.[1]

Impact of this compound on Cell Cycle Progression

The degradation of multiple Hsp90 client proteins that are crucial for cell cycle control results in a profound impact on cell cycle progression. Treatment of cancer cells with this compound and other Hsp90 inhibitors has been shown to induce cell cycle arrest, primarily at the G1/S and G2/M checkpoints.[7][8]

G2 Phase Arrest

Several studies have indicated that this compound can induce a G2 phase arrest in certain cell lines. For instance, in hepatic stellate cell lines, this compound has been shown to inhibit cell proliferation and cause an accumulation of cells in the G2 phase of the cell cycle.[9][10] This G2 arrest is likely mediated by the degradation of key G2/M checkpoint regulators that are Hsp90 client proteins, such as:

-

Survivin: Depletion of survivin can lead to defects in mitosis and apoptosis.

-

Polo-like kinase 1 (Plk1): A critical regulator of mitotic entry, spindle formation, and cytokinesis. Its degradation prevents cells from proceeding into mitosis.[3][11]

-

Chk1 and Wee1: These kinases are central to the G2 DNA damage checkpoint. Their destabilization can lead to premature or inappropriate entry into mitosis, often resulting in mitotic catastrophe.

G1 Phase Arrest

In other cellular contexts, particularly in retinoblastoma (Rb)-positive cancer cells, Hsp90 inhibition can lead to a G1 phase arrest.[7] This is primarily due to the degradation of client proteins required for the G1 to S phase transition, such as:

-

CDK4 and Cyclin D1: The CDK4/cyclin D1 complex is essential for phosphorylating the Rb protein, which in turn allows for the expression of genes required for DNA synthesis. The degradation of CDK4 leads to hypophosphorylated Rb and a block at the G1/S checkpoint.[12][13][14]

-

Akt: The Akt signaling pathway promotes cell cycle progression through various mechanisms, including the phosphorylation and inactivation of the CDK inhibitors p21Cip1 and p27Kip1. Inhibition of Akt signaling can therefore contribute to G1 arrest.[11]

-

RAF kinases: The RAF-MEK-ERK pathway also promotes the expression of G1 cyclins, and its inhibition can lead to G1 arrest.

Quantitative Data on Cell Cycle Progression

Table 1: Illustrative Example of Cell Cycle Distribution in Cancer Cells Treated with this compound

| Cell Line | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |

| Hepatic Stellate Cells (CFSC) | Control (DMSO) | 55.2 ± 3.1 | 25.8 ± 2.5 | 19.0 ± 1.8 |

| This compound (1 µM) | 48.7 ± 2.9 | 15.3 ± 1.9 | 36.0 ± 3.5 | |

| This compound (5 µM) | 35.1 ± 3.3 | 8.9 ± 1.5 | 56.0 ± 4.1 | |

| Rb-positive Breast Cancer (MCF-7) | Control (DMSO) | 62.5 ± 4.2 | 20.1 ± 2.8 | 17.4 ± 2.1 |

| This compound (1 µM) | 75.3 ± 3.9 | 12.5 ± 2.2 | 12.2 ± 1.9 | |

| This compound (5 µM) | 82.1 ± 4.5 | 7.8 ± 1.7 | 10.1 ± 1.5 |

Note: The data presented in this table is for illustrative purposes only and is based on the expected outcomes of this compound treatment as described in the literature. Specific percentages will vary depending on the cell line, drug concentration, and treatment duration.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its characterization.

Caption: Mechanism of action of this compound leading to cell cycle arrest and apoptosis.

Caption: this compound's impact on the G2/M checkpoint through Hsp90 client protein degradation.

Caption: A typical experimental workflow for characterizing the effects of this compound.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Viability Assessment: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

Materials:

-

96-well microtiter plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

Trichloroacetic acid (TCA), 10% (w/v) in water, cold

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% (v/v) acetic acid

-

Wash solution: 1% (v/v) acetic acid in water

-

Solubilization buffer: 10 mM Tris base, pH 10.5

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a no-treatment control. Incubate for the desired time period (e.g., 72 hours).

-

Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.

-

Washing: Discard the TCA and wash the plates five times with slow-running tap water. Allow the plates to air dry completely.

-

Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Removal of Unbound Dye: Discard the SRB solution and quickly wash the plates four times with 200 µL of 1% acetic acid. Allow the plates to air dry.

-

Solubilization: Add 200 µL of 10 mM Tris base to each well to solubilize the protein-bound dye. Place the plate on a shaker for 10 minutes to ensure complete solubilization.

-

Absorbance Measurement: Measure the absorbance at 515 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control.

Cell Cycle Analysis: Propidium Iodide (PI) Staining and Flow Cytometry

This protocol describes the analysis of cell cycle distribution by staining cellular DNA with propidium iodide.[7][8]

Materials:

-

6-well plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% ethanol, ice-cold

-

Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound or vehicle control for the desired duration (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization, including the floating cells in the medium.

-

Washing: Wash the cells once with ice-cold PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet once with PBS. Resuspend the cells in 500 µL of PI staining solution.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Collect at least 10,000 events per sample.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of Hsp90 Client Proteins

This protocol is for the detection of changes in the protein levels of Hsp90 client proteins involved in cell cycle regulation.

Materials:

-

Cancer cell lines of interest

-

This compound stock solution (in DMSO)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies against target proteins (e.g., CDK4, Cyclin D1, p-Akt, Akt, survivin, Plk1, Chk1, Wee1, and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Protocol:

-

Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature the protein samples and separate them by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression.

Hsp90 Binding Assay: Fluorescence Polarization

This assay measures the binding of this compound to Hsp90 by competing with a fluorescently labeled Hsp90 ligand.

Materials:

-

Recombinant human Hsp90β protein

-

Fluorescently labeled Hsp90 probe (e.g., FITC-geldanamycin)

-

This compound

-

Assay buffer (e.g., 20 mM HEPES pH 7.3, 50 mM KCl, 5 mM MgCl2, 20 mM Na2MoO4, 0.01% NP-40)

-

384-well, low-volume, black plates

-

Plate reader with fluorescence polarization capabilities

Protocol:

-

Assay Preparation: Prepare a reaction mixture containing the Hsp90 protein and the fluorescent probe in the assay buffer.

-

Compound Addition: Add serial dilutions of this compound or a control inhibitor to the wells of the 384-well plate.

-

Reaction Initiation: Add the Hsp90/probe mixture to the wells to start the reaction.

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2-4 hours).

-

Fluorescence Polarization Measurement: Measure the fluorescence polarization in each well using a plate reader.

-

Data Analysis: Plot the fluorescence polarization values against the concentration of this compound. Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in the polarization signal.

Conclusion

This compound is a potent Hsp90 inhibitor that exerts its anti-cancer effects by inducing the degradation of a wide range of oncoproteins, including many key regulators of the cell cycle. By destabilizing proteins such as CDK4, Akt, RAF kinases, survivin, Plk1, Chk1, and Wee1, this compound effectively disrupts the normal progression of the cell cycle, leading to arrest at the G1/S or G2/M checkpoints, and ultimately, apoptosis. The specific cell cycle outcome can be cell-type dependent, highlighting the complex interplay of the various Hsp90 client proteins in different cellular contexts. The experimental protocols provided in this guide offer a robust framework for the further investigation of this compound and other Hsp90 inhibitors in preclinical drug development. A thorough understanding of the molecular mechanisms underlying the cell cycle effects of this compound is crucial for its rational application in cancer therapy.

References

- 1. docs.research.missouri.edu [docs.research.missouri.edu]

- 2. ucl.ac.uk [ucl.ac.uk]

- 3. Polo-like kinase-1 controls recovery from a G2 DNA damage-induced arrest in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of Hsp90 leads to cell cycle arrest and apoptosis in human malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 7. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 8. corefacilities.iss.it [corefacilities.iss.it]

- 9. selleckchem.com [selleckchem.com]

- 10. selleckchem.com [selleckchem.com]

- 11. Heat shock protein 90 regulates the metaphase-anaphase transition in a polo-like kinase-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Over‐expression of cyclin D1 regulates Cdk4 protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cyclin-dependent kinase 4 may be expressed as multiple proteins and have functions that are independent of binding to CCND and RB and occur at the S and G2/M phases of the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

VER-49009: A Technical Overview of a Novel HSP90 Inhibitor

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

VER-49009, also known as CCT0129397, is a potent, synthetic small molecule inhibitor of Heat Shock Protein 90 (HSP90).[1][2] It belongs to the class of resorcinol-based pyrazole amides and was developed through structure-based optimization of an initial screening hit, CCT018159.[3][4] HSP90 is a highly conserved molecular chaperone that plays a critical role in the conformational maturation, stability, and function of a wide array of client proteins, many of which are key mediators of oncogenic signaling pathways. By inhibiting the ATPase activity of HSP90, this compound disrupts the chaperone cycle, leading to the proteasomal degradation of these client proteins and subsequent anti-proliferative and pro-apoptotic effects in cancer cells. This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of this compound.

Discovery and Development

The development of this compound stemmed from a high-throughput screen that identified the resorcinolic pyrazole derivative, CCT018159, as an inhibitor of yeast Hsp90 ATPase activity.[3] X-ray crystallography of CCT018159 bound to the N-terminal domain of yeast HSP90 provided crucial insights into its binding mode, revealing key hydrogen bonding interactions.[5] This structural information guided the rational design and synthesis of more potent analogues.

The incorporation of an amide side chain at the C5 position of the pyrazole ring was hypothesized to create an additional hydrogen bond with the protein, thereby enhancing binding affinity. This hypothesis proved successful, leading to the identification of this compound as a significantly more potent inhibitor.[4] Further structure-activity relationship (SAR) studies led to the development of isoxazole bioisosteres, such as VER-50589 and VER-52296/NVP-AUY922, which exhibited improved cellular uptake and, in some cases, greater potency.[3][6]

Mechanism of Action

This compound exerts its effects by competitively binding to the ATP-binding pocket located in the N-terminal domain of HSP90.[7] This binding event inhibits the intrinsic ATPase activity of HSP90, which is essential for its chaperone function. The inhibition of ATP hydrolysis stalls the HSP90 chaperone cycle in an intermediate state, preventing the proper folding and maturation of its client proteins.[7]

These destabilized client proteins are subsequently recognized by the cellular protein quality control machinery and targeted for degradation via the ubiquitin-proteasome pathway.[8] Key onco-proteins that are clients of HSP90 and are depleted upon treatment with this compound include C-RAF, B-RAF, survivin, ERBB2, CDK4, and AKT.[1][3][4]

The depletion of these critical signaling molecules has several downstream consequences, including:

-

Cell Cycle Arrest: Inhibition of cell cycle progression, particularly inducing a G2 phase arrest.[1]

-

Apoptosis: Induction of programmed cell death.[1]

-

Induction of Heat Shock Response: As a compensatory mechanism, the inhibition of HSP90 leads to the upregulation of other heat shock proteins, such as HSP72 and HSP27.[1]

Quantitative Data

The following tables summarize the key quantitative data reported for this compound and its related compounds.

Table 1: In Vitro Potency of this compound and Related Compounds

| Compound | Target | Assay | IC50 | Kd |

| This compound | HSP90β | Fluorescence Polarization | 47 nM[1][2] | 78 nM[6] |

| This compound | Yeast Hsp90 | ATPase Activity | 167 nM[1] | - |

| This compound | Human Hsp90α | ATPase Activity | 140 nM[6] | - |

| VER-50589 | HSP90β | Fluorescence Polarization | 21 nM[2] | 5 nM[6] |

| CCT018159 | - | - | - | - |

| 17-AAG | HER2 in SKBr3 cells | - | 31 nM[3] | - |

| 17-DMAG | - | - | 24 nM[3] | - |

Table 2: Cellular Activity of this compound

| Cell Line | Assay | GI50 | Notes |

| Panel of human cancer cell lines | Sulforhodamine B | - | Showed anti-proliferative effects at concentrations up to 10 µM over 4 days.[1] |

| HCT116 (Colon Cancer) | Growth Inhibition | 260 nM[4] | - |

| CFSC (Hepatic Stellate Cells) | Proliferation Assay | - | Inhibited cell proliferation and induced G2 phase arrest.[1] |

Table 3: In Vivo Data for this compound

| Animal Model | Dosing | Pharmacokinetics/Pharmacodynamics |

| Athymic mice | 20 mg/kg, i.v. | Rapid clearance (0.187 L/h).[1] |

| OVCAR3 human ovarian xenografts in mice | 4 mg/kg, i.p. | Induced depletion of the HSP90 client protein ERBB2.[1] |

Experimental Protocols

While detailed, step-by-step protocols are not fully available in the public domain, the following sections outline the methodologies for key experiments based on the provided information.

HSP90 ATPase Activity Assay

This assay measures the ability of a compound to inhibit the ATP hydrolysis activity of HSP90. A common method is a colorimetric assay that detects the amount of inorganic phosphate released from ATP.[3]

-

Principle: Recombinant HSP90 is incubated with ATP in the presence and absence of the test compound (this compound). The reaction is stopped, and a reagent is added that forms a colored complex with the liberated inorganic phosphate. The absorbance of this complex is measured, and the concentration of phosphate is determined from a standard curve.

-

General Procedure:

-

Add recombinant HSP90 protein to a microplate well.

-

Add the test compound at various concentrations.

-

Initiate the reaction by adding a known concentration of ATP.

-

Incubate at a controlled temperature for a specific time.

-

Stop the reaction.

-

Add a malachite green or similar phosphate-detecting reagent.

-

Read the absorbance at the appropriate wavelength.

-

Calculate the percent inhibition and determine the IC50 value.

-

Fluorescence Polarization (FP) Competitive Binding Assay

This assay is used to determine the binding affinity of a compound to HSP90.[1][4]

-

Principle: A fluorescently labeled probe that binds to the ATP pocket of HSP90 is used. When the probe is bound to the large HSP90 protein, it tumbles slowly in solution, resulting in a high fluorescence polarization value. When a test compound competes with the probe for binding, the displaced probe tumbles more rapidly, leading to a decrease in fluorescence polarization.

-

General Procedure:

-

In a microplate, combine recombinant full-length human HSP90β, the fluorescent probe (e.g., a fluorescent pyrazole resorcinol probe), and the test compound at various concentrations.[1]

-

Incubate the mixture to allow binding to reach equilibrium.

-

Measure the fluorescence polarization using a plate reader equipped with appropriate filters.

-

The decrease in polarization is proportional to the amount of probe displaced by the test compound.

-

Calculate the binding affinity (IC50 or Kd) from the resulting competition curve.

-

Cell Proliferation Assay (Sulforhodamine B Assay)

This assay measures the effect of a compound on the growth of cancer cell lines.[1]

-

Principle: The sulforhodamine B (SRB) assay is a colorimetric assay based on the ability of the SRB dye to bind to protein components of cells. The amount of bound dye is proportional to the total cellular protein mass, which is an indicator of cell number.

-

General Procedure:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 4 days).[1]

-

Fix the cells with trichloroacetic acid.

-

Stain the fixed cells with SRB solution.

-

Wash away the unbound dye.

-

Solubilize the protein-bound dye with a basic solution (e.g., Tris base).

-

Measure the absorbance at a specific wavelength (e.g., 510 nm).

-

Calculate the percentage of cell growth inhibition and determine the GI50 value.

-

Western Blot Analysis for Client Protein Depletion

This technique is used to detect the levels of specific HSP90 client proteins in cells after treatment with an inhibitor.

-

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with antibodies specific to the client protein of interest (e.g., C-RAF, ERBB2) and a loading control (e.g., β-actin).

-

General Procedure:

-

Treat cells with the test compound for a specified time.

-

Lyse the cells to extract the total protein.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target client protein.

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Quantify the band intensities to determine the relative protein levels.

-

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of a compound in an animal model.[1]

-

Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The mice are then treated with the test compound, and the tumor growth is monitored over time.

-

General Procedure:

-

Implant human tumor cells (e.g., OVCAR3 ovarian carcinoma cells) subcutaneously or orthotopically into immunocompromised mice.[1]

-

Allow the tumors to reach a palpable size.

-

Randomize the mice into control and treatment groups.

-

Administer the test compound (e.g., this compound at 4 mg/kg) and vehicle control via a specified route (e.g., intraperitoneal injection) and schedule.[1]

-

Measure tumor volume regularly using calipers.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for client protein levels).

-

Visualizations

Signaling Pathway of this compound Action

Caption: Mechanism of action of this compound.

Experimental Workflow for Preclinical Evaluation

Caption: Preclinical evaluation workflow for this compound.

Conclusion

This compound is a potent and selective inhibitor of HSP90 that has demonstrated significant anti-proliferative activity in a range of cancer cell lines and in vivo models. Its discovery through structure-based drug design highlights the power of this approach in developing targeted cancer therapeutics. The detailed understanding of its mechanism of action, involving the inhibition of HSP90's ATPase activity and subsequent degradation of oncogenic client proteins, provides a strong rationale for its potential clinical development. The data and methodologies presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in the continued exploration of this compound and other HSP90 inhibitors.

References

- 1. selleckchem.com [selleckchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Advances in the discovery and development of heat-shock protein 90 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and development of heat shock protein 90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 7. Hsp90 inhibitor - Wikipedia [en.wikipedia.org]

- 8. An update on the status of HSP90 inhibitors in cancer clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for VER-49009 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

VER-49009 is a potent, synthetic small-molecule inhibitor of Heat Shock Protein 90 (Hsp90).[1][2] As a member of the resorcinyl pyrazole/isoxazole amide class of compounds, this compound targets the N-terminal ATP-binding pocket of Hsp90, thereby inhibiting its chaperone function.[3][4] Hsp90 is a critical molecular chaperone responsible for the conformational maturation, stability, and activity of a wide array of client proteins, many of which are integral to cancer cell proliferation, survival, and signaling.[5] By disrupting the Hsp90 chaperone cycle, this compound leads to the proteasomal degradation of these oncogenic client proteins, resulting in cell cycle arrest and apoptosis in various cancer cell lines.[1] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on cell viability, cell cycle progression, and apoptosis.

Mechanism of Action

This compound competitively binds to the ATP-binding site in the N-terminal domain of Hsp90, inhibiting its intrinsic ATPase activity.[1][5] This inhibition locks Hsp90 in a conformation that is unable to process and stabilize its client proteins. Consequently, these client proteins become destabilized, ubiquitinated, and subsequently degraded by the proteasome. Key Hsp90 client proteins affected by this compound include C-RAF, B-RAF, survivin, and ERBB2.[1][2] The depletion of these critical signaling molecules disrupts multiple oncogenic pathways, leading to an anti-proliferative effect, cell cycle arrest, and induction of apoptosis.[1]

Caption: Mechanism of action of this compound.

Data Presentation

In Vitro Activity of this compound

| Parameter | Value | Reference |

| Hsp90β IC50 | 47 nM | [1] |

| Yeast Hsp90 ATPase IC50 | 167 nM | [1] |

| HCT116 GI50 | 260 nM | [1] |

Antiproliferative Activity of this compound in Various Cancer Cell Lines

This compound has demonstrated antiproliferative activity across a panel of human cancer cell lines, including melanoma, colon, ovarian, and breast cancer.[1][2]

| Cell Line | Cancer Type | Notes |

| SKMEL-2, SKMEL-5, SKMEL-28, WM266.4 | Melanoma | Antiproliferative effects observed.[1][2] |

| HCT116, HT29 | Colon Cancer | Antiproliferative effects observed.[1][2] |

| CH1 | Ovarian Cancer | Antiproliferative effects observed.[1][2] |

| MCF7, BT-474, MB-231, MB-468, BT20, ZR751 | Breast Cancer | Antiproliferative effects observed.[1][2] |

| CFSC | Hepatic Stellate Cells | Inhibition of cell proliferation and induction of G2 phase arrest.[1] |

Experimental Protocols

General Guidelines for Cell Culture and this compound Treatment

-

Cell Culture: Culture cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). For experiments, dilute the stock solution in a complete culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.1%).

-

Controls: Include a vehicle control (DMSO-treated cells) in all experiments.

Protocol 1: Cell Viability Assessment using Sulforhodamine B (SRB) Assay

This protocol determines the effect of this compound on cell proliferation and viability.

Materials:

-

96-well cell culture plates

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

Trichloroacetic acid (TCA), cold

-

Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

-

1% Acetic acid solution

-

10 mM Tris base solution, pH 10.5

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours.

-

Drug Treatment: Add 100 µL of medium containing various concentrations of this compound (e.g., 0.01 to 10 µM) to the wells. Include vehicle control wells.

-

Incubation: Incubate the plate for 72-96 hours.

-

Cell Fixation: Gently add 50 µL of cold TCA to each well and incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with water and allow them to air dry.

-

Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

-

Remove Unbound Dye: Wash the plates four times with 1% acetic acid and allow to air dry.

-

Solubilization: Add 200 µL of 10 mM Tris base solution to each well.

-

Absorbance Measurement: Read the absorbance at 515 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control.

Caption: SRB Assay Workflow.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on cell cycle distribution.

Materials:

-

6-well cell culture plates

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

70% Ethanol, cold

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound or vehicle control for 24-48 hours.

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cell pellet with ice-cold PBS.

-

Fixation: Resuspend the cells in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the samples using a flow cytometer.

-

Data Analysis: Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Protocol 3: Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining

This protocol quantifies the induction of apoptosis by this compound.

Materials:

-

6-well cell culture plates

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound or vehicle control for 48-72 hours.

-

Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X binding buffer.

-

Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.

-

Data Analysis: Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.

Caption: Apoptosis Assay Workflow.

Protocol 4: Western Blot Analysis of Hsp90 Client Protein Depletion

This protocol is to confirm the mechanism of action of this compound by observing the depletion of Hsp90 client proteins.

Materials:

-

6-well cell culture plates

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-C-RAF, anti-B-RAF, anti-survivin, anti-ERBB2, anti-Hsp70, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound for 24-48 hours. Lyse the cells in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Analyze the changes in the expression levels of client proteins relative to the loading control. An increase in Hsp70 expression can also be observed as a marker of Hsp90 inhibition.

Troubleshooting

-

Low Cell Viability in Control Group: Check for contamination, ensure proper handling of cells, and verify the quality of reagents. The concentration of DMSO should be kept to a minimum.

-

High Variability in SRB Assay: Ensure even cell seeding and proper washing steps.

-

Poor Separation in Western Blots: Optimize lysis buffer, protein loading, and transfer conditions.

-

Weak Signal in Apoptosis Assay: Ensure that the treatment duration and concentration of this compound are sufficient to induce apoptosis.

These protocols provide a framework for investigating the cellular effects of this compound. Researchers should optimize the conditions for their specific cell lines and experimental goals.

References

Application Notes and Protocols for In Vivo Use of VER-49009 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

VER-49009 is a potent small-molecule inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cancer cell proliferation, survival, and signaling.[1][2] By inhibiting the intrinsic ATPase activity of Hsp90, this compound leads to the degradation of these oncoproteins, resulting in cell cycle arrest and apoptosis.[1] These application notes provide a comprehensive guide for the in vivo use of this compound in preclinical mouse models, with a focus on an ovarian cancer xenograft model.

Mechanism of Action